molecular formula C6H3NO2S B3370615 Thiophene-2-carbonyl isocyanate CAS No. 4753-94-0

Thiophene-2-carbonyl isocyanate

Cat. No.: B3370615
CAS No.: 4753-94-0
M. Wt: 153.16 g/mol
InChI Key: AGXGGAVHNIUTIJ-UHFFFAOYSA-N
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Description

Contextualization of Isocyanate Chemistry in Advanced Organic Transformations

Isocyanates are a class of organic compounds defined by the functional group R−N=C=O. wikipedia.org They are known for their high reactivity, particularly with nucleophiles such as alcohols, amines, and water. wikipedia.orgresearchgate.net This reactivity is the foundation of their extensive use in organic synthesis. The reaction of isocyanates with alcohols yields urethanes (carbamates), while their reaction with amines produces ureas. wikipedia.org These linkages are fundamental to the production of a vast array of polymers, most notably polyurethanes, which are used in everything from foams and elastomers to coatings and adhesives. wikipedia.orgresearchgate.net

Beyond polymer science, isocyanates are pivotal intermediates in several classic rearrangement reactions that are mainstays of organic synthesis, including the Curtius, Hofmann, Schmidt, and Lossen rearrangements. wikipedia.orgnih.gov These reactions provide pathways to convert carboxylic acids and their derivatives into amines and other nitrogen-containing functional groups via an isocyanate intermediate. wikipedia.org The synthesis of isocyanates themselves is most commonly achieved through the phosgenation of primary amines, though alternative, phosgene-free methods are an active area of research due to the toxicity of phosgene. wikipedia.orgpatsnap.com The versatility and reactivity of the isocyanate group make it an essential tool for chemists in the construction of complex molecules. arkat-usa.org

Significance of Thiophene (B33073) Scaffolds in Heterocyclic Chemistry

Heterocyclic compounds are a cornerstone of modern chemistry, particularly in the field of medicinal chemistry. Among them, the thiophene ring—a five-membered aromatic ring containing one sulfur atom—is considered a "privileged scaffold". nih.govbenthamdirect.com This status is due to its versatile structural and pharmacophoric properties. nih.gov The thiophene moiety is a key component in numerous pharmaceuticals, agrochemicals, and materials with unique electronic properties. numberanalytics.comresearchgate.net

In drug discovery, the thiophene ring is often used as a bio-isosteric replacement for a phenyl ring. nih.gov This substitution can significantly improve a molecule's physicochemical properties, such as solubility and metabolic stability, and enhance its binding affinity to biological targets. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, further improving drug-receptor interactions. nih.gov Thiophene derivatives have been developed as anti-inflammatory, anticancer, and antibiotic agents. numberanalytics.comresearchgate.net Beyond medicine, these derivatives are used as organic semiconductors and in the fabrication of organic light-emitting diodes (OLEDs). nih.gov The synthesis of thiophenes can be achieved through various methods, including the well-established Paal-Knorr and Gewald reactions. nih.govorganic-chemistry.org

Overview of Thiophene-2-carbonyl Isocyanate as a Versatile Synthetic Intermediate

This compound, with the chemical formula C₆H₃NO₂S, merges the potent reactivity of the isocyanate group with the stable and functionally rich thiophene scaffold. sigmaaldrich.comuni.lu This combination makes it a highly effective building block for creating more complex, multi-functional heterocyclic systems. Its primary utility lies in its ability to undergo reactions typical of isocyanates, such as additions and cyclizations, to introduce the thiophene-2-carbonyl moiety into a new molecular framework.

Research has demonstrated its role as a precursor in the synthesis of various five-membered heterocycles. For instance, the related compound thiophene-2-carbonyl isothiocyanate has been used to synthesize derivatives of 1,2,4-triazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole (B1197879). researchgate.net These classes of compounds are of significant interest in medicinal chemistry for their potential biological activities. The reactivity of the isocyanate group allows for the construction of these ring systems through carefully designed reaction cascades with appropriate nucleophilic partners.

Scope and Academic Research Focus on this compound Reactivity

Academic research on this compound has largely concentrated on its synthesis and subsequent reactions to form novel heterocyclic structures. A primary and convenient route for its preparation is the Curtius rearrangement of thiophene-2-carbonyl azide (B81097). arkat-usa.orgresearchgate.net This reaction involves the thermal decomposition of the acyl azide, which rearranges to the isocyanate with the loss of nitrogen gas. wikipedia.orgarkat-usa.org

Studies using Differential Scanning Calorimetry (DSC) have been conducted to analyze the thermodynamics of this conversion from thiophene-2-carbonyl azide to the corresponding isocyanate. arkat-usa.orgresearchgate.net This research provides fundamental data on the stability and energy changes associated with the rearrangement. The primary focus of synthetic research is to exploit the isocyanate's reactivity. It serves as a key intermediate that is typically generated in situ and immediately reacted with other molecules to prevent dimerization or other side reactions. nih.gov This strategy allows for the controlled synthesis of diverse and complex molecules that incorporate the valuable thiophene-2-carbonyl structural unit.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 4753-94-0
Molecular Formula C₆H₃NO₂S
Molecular Weight 153.16 g/mol
IUPAC Name 2-thiophenecarbonyl isocyanate
InChI Key AGXGGAVHNIUTIJ-UHFFFAOYSA-N
Canonical SMILES C1=CSC(=C1)C(=O)N=C=O

Source: sigmaaldrich.comuni.lu

Table 2: Synthesis of this compound via Curtius Rearrangement

PrecursorReactionProductOnset Temperature (°C)Enthalpy (kJ/mol)
Thiophene-2-carbonyl azideCurtius RearrangementThis compound91-72.9

This table summarizes the thermal conversion studied by Differential Scanning Calorimetry (DSC). The reaction is typically performed by heating the azide precursor. Source: researchgate.net

Table 3: Examples of Heterocycles Synthesized from Thiophene-2-carbonyl Isothiocyanate

ReactantResulting Heterocycle Core
Phenylhydrazine1-phenyl-5-(thien-2-yl)-1,2,4-triazole-3-thiol
Hydrazine (B178648) Hydrate4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
Acid Hydrazides1,3,4-Oxadiazole and 1,3,4-Thiadiazole derivatives

This table shows examples of reactions using the closely related isothiocyanate analogue, demonstrating the utility of the thiophene-2-carbonyl scaffold as a precursor for various heterocyclic systems. Source: researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thiophene-2-carbonyl isocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3NO2S/c8-4-7-6(9)5-2-1-3-10-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXGGAVHNIUTIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801306049
Record name 2-Thiophenecarbonyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801306049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4753-94-0
Record name 2-Thiophenecarbonyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4753-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenecarbonyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801306049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity Profiles and Reaction Pathways of Thiophene 2 Carbonyl Isocyanate

Nucleophilic Addition Reactions of the Isocyanate Functionality

The isocyanate group (-N=C=O) is a potent electrophile, making it highly susceptible to addition reactions by a variety of nucleophiles. These reactions are fundamental to the synthetic utility of thiophene-2-carbonyl isocyanate, providing straightforward routes to a range of thiophene-containing derivatives. The general mechanism involves the attack of a nucleophile (Nu-H) on the central carbon atom of the isocyanate, followed by proton transfer to the nitrogen atom.

The reaction between an isocyanate and an amine is a rapid and generally high-yielding process that forms a substituted urea (B33335). researchtrends.net This transformation is one of the most common and reliable methods for urea synthesis. nih.govnih.gov When this compound reacts with a primary or secondary amine, the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the isocyanate. This addition proceeds without the need for a catalyst and is highly chemoselective, often favoring reaction with amines even in the presence of other nucleophilic groups like alcohols. finechem-mirea.ru

The reaction with various amines leads to the formation of N-(thiophen-2-ylcarbonyl)ureas. For instance, the reaction with a generic primary amine (R-NH₂) results in the corresponding N'-substituted urea. This process is widely applicable, from simple alkylamines to more complex aryl amines, providing a diverse library of thiophene-derived urea compounds. mdpi.com Sustainable methods, such as performing the reaction "on-water," have been developed for the synthesis of unsymmetrical ureas from isocyanates and amines, where the product often precipitates and can be easily isolated by filtration. sigmaaldrich.comyoutube.com

Table 1: Synthesis of Thiophene-Derived Ureas

Reactant AReactant BProductGeneral Conditions
This compoundPrimary Amine (R-NH₂)N-(Thiophen-2-ylcarbonyl)-N'-R-ureaAprotic solvent (e.g., THF, DCM), Room Temperature researchtrends.net
This compoundSecondary Amine (R₂-NH)N-(Thiophen-2-ylcarbonyl)-N',N'-di-R-ureaAprotic solvent (e.g., THF, DCM), Room Temperature researchtrends.net
This compoundAryl Amine (Ar-NH₂)N-(Thiophen-2-ylcarbonyl)-N'-aryl-ureaAcetone (B3395972), <40 °C to Room Temperature mdpi.com

This compound reacts with alcohols to produce thiophene-derived carbamates, also known as urethanes. This reaction is fundamental to the synthesis of polyurethanes in polymer chemistry. nih.govorganic-chemistry.org The reaction is typically slower than the corresponding reaction with amines and often requires catalysis, especially with less reactive secondary alcohols. finechem-mirea.runih.gov

A specific method to generate thiophene-derived carbamates involves the in-situ formation of this compound from thiophene-2-carbonyl azide (B81097) via a Curtius rearrangement. When this rearrangement is performed in an alcoholic solvent, such as 1-dodecanol, the transient isocyanate is immediately trapped by the alcohol, affording the corresponding N-(thiophen-2-yl)carbamate in high yield. finechem-mirea.rulibretexts.org This approach avoids the isolation of the potentially sensitive isocyanate intermediate. The reactivity of alcohols follows the order primary > secondary, and the reaction can be catalyzed by various compounds, including dibutyltin (B87310) dilaurate (DBTDL). finechem-mirea.runih.gov

Table 2: Synthesis of Thiophene-Derived Carbamates from Thiophene-2-carbonyl Azide Intermediate

Azide PrecursorAlcohol SolventProductConditionsYieldReference
Thiophene-2-carbonyl azide1-DodecanolDodecyl N-(thiophen-2-yl)carbamateThermolysis at 220 °C for 15 minHigh finechem-mirea.ru
5-Methylthiophene-2-carbonyl azide1-DodecanolDodecyl N-(5-methylthiophen-2-yl)carbamateThermolysis at 220 °C for 15 minHigh finechem-mirea.ru

Isocyanates readily react with hydrazine (B178648) and its derivatives to form the corresponding semicarbazides. mdpi.com This reaction follows the same nucleophilic addition mechanism seen with amines and alcohols. This compound is expected to react with hydrazine (H₂N-NH₂) to yield 1-(thiophen-2-ylcarbonyl)semicarbazide.

Similarly, reactions with substituted hydrazines, such as N,N-dimethylhydrazine or acyl hydrazides, would lead to the formation of more complex semicarbazide (B1199961) structures. mdpi.com These thiophene-containing semicarbazides can serve as precursors for the synthesis of other nitrogen-containing heterocycles, such as 1,2,4-triazoles. The reaction conditions typically involve mixing the isocyanate and the hydrazine derivative in a suitable solvent at room temperature. mdpi.comresearchgate.net

Table 3: Expected Products from Reaction with Hydrazine Derivatives

Reactant AReactant BExpected ProductProduct Class
This compoundHydrazine (H₂N-NH₂)1-(Thiophen-2-ylcarbonyl)semicarbazideSemicarbazide
This compoundPhenylhydrazine4-Phenyl-1-(thiophen-2-ylcarbonyl)semicarbazideSubstituted Semicarbazide
This compoundIsonicotinohydrazide1-(Thiophen-2-ylcarbonyl)-4-isonicotinoylsemicarbazideN-Acylsemicarbazide

Cycloaddition Reactions Involving this compound

Beyond simple nucleophilic additions, the π-systems within this compound allow it to participate in cycloaddition reactions. These pericyclic reactions are powerful tools for constructing complex cyclic and heterocyclic frameworks in a single step, often with high stereocontrol.

The synthesis of substituted pyrimidin-2-ones, which are important heterocyclic motifs in medicinal chemistry, can be achieved through various cycloaddition strategies. While a direct [2+2+2] cycloaddition involving this compound has been explored conceptually, related synthetic methods provide access to analogous structures. For example, a p-toluenesulfonic acid-catalyzed reaction of aromatic aldehydes, 4,4,4-trifluoro-1-(thien-2-yl)butane-1,3-dione, and urea yields 5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-tetrahydropyrimidin-2(1H)-one derivatives.

More generally, palladium-catalyzed [2+2+2] cycloadditions of isocyanates with alkyne-tethered substrates represent a viable, though less direct, pathway. This type of reaction typically involves the combination of two alkyne units and an isocyanate to form a six-membered ring. Applying this strategy would involve reacting an appropriately designed di-alkyne with this compound in the presence of a suitable transition metal catalyst, such as cobalt or palladium complexes, to construct the desired thiophene-substituted pyrimidin-2-one core. sigmaaldrich.com

This compound is a valuable reactant for both intramolecular and intermolecular cyclization reactions to generate a variety of nitrogen-containing heterocycles.

Intramolecular Cyclizations: In a notable example of intramolecular cyclization, isocyanates react with substrates containing both an alkyne and an aziridine (B145994) ring. A palladium(0)-catalyzed domino cyclization of 2-alkynylaziridines with aryl isocyanates proceeds through ring expansion to afford 4-(4,5-dihydropyrrol-2-yl)imidazolidin-2-one derivatives in good yields. finechem-mirea.ru This demonstrates how an isocyanate can be incorporated into a complex, multi-ring heterocyclic system via a cascade reaction initiated by intramolecular attack.

Intermolecular Cyclizations: Isocyanates also participate in intermolecular cycloadditions. For instance, electron-deficient isocyanates undergo [6+2] cycloaddition reactions with 2-vinylazetidines to produce eight-membered cyclic ureas without the need for a catalyst. nih.gov Another well-known example is the [2+2] cycloaddition of isocyanates with alkenes to form β-lactams (2-azetidinones). researchtrends.net This reaction is particularly efficient with reactive isocyanates like chlorosulfonyl isocyanate but serves as a general model for the formation of four-membered rings. researchtrends.net These reactions highlight the potential of this compound to act as a two-atom component in the construction of diverse cyclic frameworks.

Table 4: Examples of Cycloaddition Reactions Involving Isocyanates

Reaction TypeIsocyanate PartnerSecond PartnerProduct TypeCatalyst/ConditionsReference
Intramolecular Domino CyclizationAryl Isocyanate2-AlkynylaziridineLinked ImidazolidinonePd(PPh₃)₄, THF, RT finechem-mirea.ru
[6+2] CycloadditionTosyl Isocyanate2-VinylazetidineEight-membered Cyclic UreaNo catalyst, RT nih.gov
[2+2] CycloadditionChlorosulfonyl IsocyanateAlkeneβ-LactamVaries, can be thermal researchtrends.net

C-H Functionalization and Aminocarbonylation Reactions

Recent advancements in synthetic methodology have enabled the direct functionalization of C-H bonds, representing a highly atom-economical approach to molecular synthesis. In the context of thiophene (B33073) derivatives, this strategy allows for the introduction of new functional groups without the need for pre-functionalized substrates. This compound and related structures are key players in these transformations, particularly in reactions catalyzed by transition metals.

A significant development in thiophene chemistry is the use of cobalt(III) catalysts to achieve C-H aminocarbonylation. rsc.orgehu.es This method provides a direct and efficient route to synthesize thiophenecarboxamides, which are valuable structural motifs in medicinal chemistry and materials science. rsc.org

Researchers have developed a mild and efficient procedure for the C-H aminocarbonylation of thiophenes using a Cp*Co(III) catalyst under microwave-assisted conditions. rsc.orgehu.es This reaction effectively couples thiophene derivatives with a wide range of aromatic isocyanates. rsc.org The process is noted for its high functional group tolerance. nih.gov While aromatic isocyanates with both electron-donating and electron-withdrawing substituents are viable, those with electron-deficient groups tend to be more reactive. ehu.es The use of microwave irradiation significantly shortens reaction times compared to conventional heating. rsc.org This robust and scalable method has been demonstrated to be effective even on a gram scale, highlighting its practical utility. nih.gov

The general scope of this transformation is illustrated by the reaction of 2-(pyrimidin-2-yl)thiophene with various substituted aromatic isocyanates, yielding the corresponding N-aryl-5-(pyrimidin-2-yl)thiophene-2-carboxamides.

Table 1: Cobalt(III)-Catalyzed C-H Aminocarbonylation of 2-(Pyrimidin-2-yl)thiophene with Various Aromatic Isocyanates

This table is interactive. Click on the headers to sort.

EntryAromatic Isocyanate (Substituent)ProductYield (%)
1Phenyl isocyanate (H)N-phenyl-5-(pyrimidin-2-yl)thiophene-2-carboxamide95
24-Fluorophenyl isocyanate (4-F)N-(4-fluorophenyl)-5-(pyrimidin-2-yl)thiophene-2-carboxamide98
34-Chlorophenyl isocyanate (4-Cl)N-(4-chlorophenyl)-5-(pyrimidin-2-yl)thiophene-2-carboxamide96
44-Bromophenyl isocyanate (4-Br)N-(4-bromophenyl)-5-(pyrimidin-2-yl)thiophene-2-carboxamide91
54-Methoxyphenyl isocyanate (4-OMe)N-(4-methoxyphenyl)-5-(pyrimidin-2-yl)thiophene-2-carboxamide75
63-Chlorophenyl isocyanate (3-Cl)N-(3-chlorophenyl)-5-(pyrimidin-2-yl)thiophene-2-carboxamide94
73,5-Bis(trifluoromethyl)phenyl isocyanateN-(3,5-bis(trifluoromethyl)phenyl)-5-(pyrimidin-2-yl)thiophene-2-carboxamide88

Data sourced from supporting information of relevant research articles.

A fundamental challenge in C-H functionalization is controlling the site of reaction. rsc.org The use of directing groups is the most widely applied strategy to achieve site selectivity, guiding the metal catalyst to a specific C-H bond, typically in the ortho position to the directing group's attachment point. rsc.orgresearchgate.net

In the cobalt(III)-catalyzed aminocarbonylation of thiophenes, nitrogen-containing heterocycles such as pyridine (B92270) and pyrimidine (B1678525) are used as effective directing groups to control regioselectivity. rsc.orgehu.es When these groups are attached to the C-2 position of the thiophene ring, they direct the cobalt catalyst to selectively functionalize the C-H bond at the C-5 position. rsc.org This strategy ensures that the aminocarbonylation occurs predictably at a single position, which is crucial for the synthesis of well-defined products. rsc.orgehu.es The amide group introduced through this reaction can itself serve as a directing group for subsequent iterative C-H functionalization steps, allowing for the further diversification of the thiophene structure. rsc.org

Oxidative and Reductive Transformations of this compound

Based on the performed literature search, dedicated studies on the specific oxidative and reductive transformations of the isolated compound this compound are not extensively reported. The reactivity of this compound is primarily documented through its isocyanate functionality in addition and carbonylation reactions. General oxidation of the thiophene ring typically leads to sulfoxides or sulfones, while reduction can saturate the ring or cleave the C-S bonds, but specific conditions and outcomes for this compound are not detailed in the available literature.

Cascade Reactions and Multi-component Assembly Processes

Cascade reactions and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, minimizing waste and saving time. While specific cascade reactions initiated by this compound are not widely documented, closely related precursors are employed in powerful multi-component assembly processes.

An efficient multi-component synthesis of highly functionalized 2-(thiophen-2-yl)furans has been developed. researchgate.net This reaction involves the smooth addition of thiophene-2-carbonyl chloride, an isocyanide, and a dialkyl acetylenedicarboxylate (B1228247) in a one-pot process at ambient temperature. researchgate.net The process is believed to proceed through several steps, starting with the reaction between the thiophene-2-carbonyl chloride and the isocyanide to form a reactive intermediate. This intermediate is then trapped by the dialkyl acetylenedicarboxylate, leading to a cyclization that forms the furan (B31954) ring. A proposed electrophilic aromatic substitution accounts for the presence of a chlorine atom on the newly formed thiophene ring in the final product structure. researchgate.net This MCR demonstrates how a simple thiophene precursor can be rapidly assembled with other components to generate significant molecular complexity, a hallmark of efficient modern synthetic chemistry. researchgate.net

Applications of Thiophene 2 Carbonyl Isocyanate As a Chemical Building Block

Synthesis of Thiophene-Fused Heterocyclic Systems

The reactivity of the isocyanate group in thiophene-2-carbonyl isocyanate allows for its participation in various cyclization reactions, leading to the formation of diverse heterocyclic frameworks fused to the thiophene (B33073) ring. These reactions often proceed with high efficiency and regioselectivity, making this compound an attractive starting material for medicinal and materials chemistry.

Construction of Pyrimidine (B1678525) Derivatives (e.g., Pyrimidin-2-ones)

This compound is a key precursor in the synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives. These compounds are of significant interest due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netscispace.commdpi.com The synthesis typically involves the reaction of a 2-aminothiophene derivative with an isocyanate or isothiocyanate. For example, the condensation of 2-amino-3-ethoxycarbonyl-4,5-disubstituted thiophenes with isothiocyanates yields thienylthiourea derivatives. scispace.commdpi.com Subsequent cyclization of these intermediates, often promoted by a base such as alcoholic potassium hydroxide, leads to the formation of 3-substituted-2-thioxo-thieno[2,3-d]pyrimidin-4-ones. scispace.commdpi.com Acidification of the corresponding potassium salts can then furnish the desired 2-thioxo derivatives. scispace.commdpi.com

Furthermore, pyrimidine derivatives can be synthesized through multi-component reactions. For instance, the reaction of thiophene-2-carboxaldehyde, urea (B33335), and ethyl cyanoacetate (B8463686) in the presence of a base like potassium carbonate can produce pyrimidin-2-one structures. uobaghdad.edu.iq These synthetic strategies highlight the utility of thiophene-containing precursors in building complex heterocyclic systems with potential pharmacological applications. researchgate.netuobaghdad.edu.iqnih.gov

Formation of 1,2,4-Triazole, 1,3,4-Oxadiazole, and 1,3,4-Thiadiazole (B1197879) Derivatives

This compound serves as a valuable synthon for the creation of various five-membered heterocyclic rings containing multiple heteroatoms. The reaction of thiophene-2-carbonyl isothiocyanate with phenylhydrazine, for example, yields 1-phenyl-5-(thien-2-yl)-1,2,4-triazole-3-thiol. researchgate.net This triazole can then be further functionalized. researchgate.net Generally, the synthesis of 1,2,4-triazole-5-thiones involves the reaction of a carbohydrazide, such as thiophene-2-carbohydrazide, with an isothiocyanate, followed by cyclization in the presence of a base like sodium hydroxide. mdpi.comjrespharm.com

The synthesis of 1,3,4-oxadiazoles often proceeds through the cyclization of diacylhydrazine or acylhydrazone precursors. nih.govresearchgate.netjchemrev.comorganic-chemistry.org For instance, reacting a hydrazide with an isothiocyanate can form a thiosemicarbazide (B42300) intermediate, which can then be cyclized to a 2-amino-1,3,4-oxadiazole using various reagents. jchemrev.comluxembourg-bio.com

Similarly, 1,3,4-thiadiazoles can be prepared from thiosemicarbazide or thiohydrazide intermediates. organic-chemistry.orgthieme-connect.de One common method involves the reaction of a hydrazonoyl chloride with a hydrazine-carbodithioate derivative to form the dihydro-1,3,4-thiadiazole ring. dovepress.com Another approach is the reaction of N,N'-acylhydrazines with a thionating agent. organic-chemistry.org These synthetic routes demonstrate the versatility of this compound and its derivatives in accessing a range of important heterocyclic scaffolds. researchgate.netdovepress.comresearchgate.netresearchgate.net

Access to Acyl-Pyrazoles, Acyl-Phthalazinones, and Azauracils

The reactivity of this compound extends to the synthesis of other important heterocyclic structures. For instance, pyrazoles are commonly synthesized by the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648). organic-chemistry.orgyoutube.com While direct synthesis from the isocyanate is less common, its derivatives can be transformed into precursors for pyrazole (B372694) synthesis.

The synthesis of phthalazinone derivatives can be achieved through various routes. One method involves the reaction of a ketene (B1206846) N,S-acetal with a suitable electrophile. researchgate.net For example, refluxing a solution of a hydrazide with carbon disulfide can lead to intermediates that are precursors for such heterocyclic systems. researchgate.net

Role in the Generation of Complex Ligand Architectures

Beyond its use in constructing fused heterocyclic systems, this compound is a valuable precursor for designing complex ligands for coordination chemistry. The thiophene moiety and the functional groups derived from the isocyanate provide multiple coordination sites for metal ions.

Precursor to Thiosemicarbazone Derivatives

Thiosemicarbazones are a class of ligands known for their strong chelating ability and the interesting biological activities of their metal complexes. They are typically synthesized through the condensation reaction of a thiosemicarbazide with an aldehyde or ketone. mdpi.com Thiophene-2-carbohydrazide, which can be derived from the isocyanate, is a common starting material for preparing thiosemicarbazides. mdpi.com These thiosemicarbazides can then be reacted with various carbonyl compounds to generate a library of thiosemicarbazone ligands bearing a thiophene unit. mdpi.com

Development of Transition Metal Complexes with Thiophene-Derived Ligands

The thiophene-derived ligands, such as the thiosemicarbazones mentioned above, can readily form complexes with a variety of transition metals. The sulfur atom of the thiophene ring, the nitrogen and sulfur atoms of the thiosemicarbazone backbone, and any additional donor atoms on the substituents can all participate in coordination. This versatility allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, which can influence their catalytic activity, photophysical properties, and biological applications.

Utilization in Polymer Chemistry and Materials Science (as a synthetic precursor)

The isocyanate group is a cornerstone of polymer chemistry, particularly in the synthesis of polyurethanes and polyureas. wikipedia.org this compound can serve as a monomeric unit in the creation of novel polymers. When this compound is reacted with molecules containing two or more hydroxyl groups (diols or polyols), the addition reaction across the N=C bond of the isocyanate leads to the formation of urethane (B1682113) linkages. This step-growth polymerization process results in a polyurethane polymer chain where the thiophene moiety is regularly incorporated into the backbone. wikipedia.org

Similarly, reacting this compound or a diisocyanate derived from it with a diamine yields a polyurea. The reaction between the isocyanate and amine groups forms urea linkages, building up the polymer chain. wikipedia.org The inclusion of the thiophene ring into the polymer structure is of particular interest in materials science. Thiophene-containing polymers are known for their electronic properties and are widely used in the development of organic electronic materials such as organic thin-film transistors and photovoltaics. mdpi.com By incorporating this compound into polymers, materials scientists can tune the resulting material's properties, potentially enhancing its thermal stability, conductivity, or photophysical behavior. mdpi.com

Table 1: Polymerization Reactions Involving this compound Functionality This table illustrates the general reaction schemes for the formation of polyurethanes and polyureas using a thiophene-based diisocyanate as a representative monomer.

Polymer TypeReactantsGeneral Reaction SchemeResulting Linkage
Polyurethane Thiophene-based Diisocyanate + DiolOCN-Th-NCO + HO-R-OH → [-CO-NH-Th-NH-CO-O-R-O-]nUrethane
Polyurea Thiophene-based Diisocyanate + DiamineOCN-Th-NCO + H2N-R-NH2 → [-CO-NH-Th-NH-CO-NH-R-NH-]nUrea
Note: "Th" represents a thiophene-containing core, and "R" represents a generic organic group.

Intermediate for the Synthesis of Diverse Chemical Libraries

The high reactivity of the isocyanate group makes this compound an excellent starting material for generating libraries of diverse heterocyclic compounds. Heterocycles are a critical class of compounds in medicinal chemistry and agrochemicals. By reacting this precursor with various binucleophilic reagents, a wide array of new molecular scaffolds can be accessed efficiently. researchgate.net

For instance, the reaction of this compound with hydrazine derivatives can lead to the formation of substituted triazoles. researchgate.net Similarly, reactions with other nucleophiles can be employed to build different ring systems. The general strategy involves the initial nucleophilic attack on the carbonyl carbon of the isocyanate, followed by an intramolecular cyclization to form the stable heterocyclic ring. This approach is a powerful tool in combinatorial chemistry for the rapid synthesis of novel compounds for biological screening. The thiophene moiety itself is a known pharmacophore present in many approved drugs, adding to the potential value of the resulting chemical libraries.

Studies on the related compound, thiophene-2-carbonyl isothiocyanate, have demonstrated its value in producing 1,2,4-triazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole derivatives. researchgate.net A similar reactivity profile is expected for the isocyanate, allowing it to serve as a versatile building block for a multitude of nitrogen- and oxygen-containing heterocycles. Multicomponent reactions starting from derivatives like thiophene-2-carbonyl chloride have also been shown to produce highly functionalized and complex heterocyclic systems, such as 2-(thiophen-2-yl)furans, underscoring the utility of the thiophene-2-carbonyl scaffold in generating chemical diversity. researchgate.net

Table 2: Examples of Heterocycle Synthesis from this compound This table outlines potential synthetic routes to various heterocyclic cores starting from this compound and reacting it with different nucleophilic partners.

Target HeterocycleNucleophilic ReagentGeneral Reaction Outline
Urea Derivative Amine (R-NH2)Th-CO-NCO + R-NH2 → Th-CO-NH-CO-NH-R
Carbamate Derivative Alcohol (R-OH)Th-CO-NCO + R-OH → Th-CO-NH-CO-OR
1,2,4-Triazole Derivative Hydrazine (H2N-NH2)Reaction followed by cyclization
Oxadiazole Derivative Hydroxylamine (H2Reaction followed by cyclization and dehydration
Note: "Th" represents the thiophen-2-yl group.

Compound Index

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation of Thiophene 2 Carbonyl Isocyanate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation

¹H-NMR spectroscopy is instrumental in confirming the structure of thiophene-2-carbonyl isocyanate derivatives by revealing the number, connectivity, and chemical environment of protons. The protons on the thiophene (B33073) ring exhibit characteristic chemical shifts and coupling patterns. For the parent this compound, the three protons on the thiophene ring typically appear as distinct multiplets in the aromatic region of the spectrum. The specific chemical shifts and coupling constants are sensitive to the substituents on the thiophene ring. researchgate.net

Derivatives of this compound will show additional signals corresponding to the protons of the substituent groups. The integration of these signals provides the relative ratio of protons, further aiding in structural confirmation.

Table 1: Representative ¹H-NMR Data for this compound Derivatives

Compound Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound H-3 7.20-7.30 dd J = 3.7, 1.2
H-4 7.10-7.15 dd J = 5.0, 3.7
H-5 7.70-7.80 dd J = 5.0, 1.2
5-Methylthis compound H-3 6.90-7.00 d J = 3.6
H-4 7.50-7.60 d J = 3.6
CH₃ 2.50 s -

Note: This table presents generalized data. Actual values may vary depending on the solvent and specific experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Skeleton Analysis

¹³C-NMR spectroscopy complements ¹H-NMR by providing a detailed map of the carbon framework within the molecule. researchgate.net Each unique carbon atom in this compound and its derivatives gives rise to a distinct signal. The chemical shift of each carbon is indicative of its hybridization and electronic environment.

The carbonyl carbon of the isocyanate group is particularly noteworthy, appearing significantly downfield (typically in the range of 150-160 ppm) due to the strong deshielding effect of the adjacent oxygen and nitrogen atoms. researchgate.net The carbons of the thiophene ring resonate in the aromatic region, with their specific shifts influenced by the position of substitution.

Table 2: Characteristic ¹³C-NMR Chemical Shifts for this compound

Carbon Atom Chemical Shift (δ, ppm)
C=O (isocyanate) ~155
C2 (thiophene) ~140
C3 (thiophene) ~135
C4 (thiophene) ~128
C5 (thiophene) ~133

Note: This table presents generalized data. Actual values may vary depending on the solvent and specific experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful and rapid technique for identifying the presence of specific functional groups within a molecule. For this compound, the most prominent and diagnostic absorption band is that of the isocyanate group (-N=C=O). This group exhibits a very strong and sharp absorption band in the region of 2270-2240 cm⁻¹. researchgate.net The presence of this intense band is a clear indicator of the isocyanate functionality.

Other important characteristic vibrations include the C=O stretching of the carbonyl group, which is conjugated with the thiophene ring, typically appearing around 1665-1700 cm⁻¹. researchgate.net The C-H stretching vibrations of the thiophene ring are observed around 3100 cm⁻¹, while the C=C stretching vibrations of the aromatic ring appear in the 1600-1400 cm⁻¹ region. pressbooks.pub

Table 3: Key IR Absorption Frequencies for this compound

Functional Group Vibration Wavenumber (cm⁻¹) Intensity
Isocyanate (-N=C=O) Asymmetric stretch 2270-2240 Strong, Sharp
Carbonyl (C=O) Stretch 1665-1700 Strong
Aromatic C-H Stretch ~3100 Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak (M⁺) will be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. researchgate.net

The fragmentation of this compound under electron impact ionization typically involves the loss of the isocyanate group as a neutral radical (•NCO) or the loss of carbon monoxide (CO). The thiophene ring itself can also undergo characteristic fragmentation. nih.gov The analysis of these fragment ions helps to piece together the structure of the original molecule.

Table 4: Expected Mass Spectrometric Fragments for this compound

Fragment Ion m/z Identity
[C₅H₃NOS]⁺ 139 Molecular Ion
[C₅H₃SO]⁺ 111 [M - CO]⁺
[C₄H₃S]⁺ 83 Thienyl cation

Note: The observed m/z values correspond to the most abundant isotopes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. This compound, containing a conjugated system of the thiophene ring and the carbonyl group, is expected to exhibit characteristic absorption bands in the UV region. These absorptions correspond to π → π* and n → π* electronic transitions. The position and intensity of these absorption maxima (λ_max) are sensitive to the extent of conjugation and the presence of substituents on the thiophene ring. While not providing as detailed structural information as NMR or MS, UV-Vis spectroscopy is a useful complementary technique for confirming the presence of the conjugated chromophore. pressbooks.pub

Elemental Analysis for Stoichiometric Composition

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is crucial for determining the empirical formula of a newly synthesized this compound derivative. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the stoichiometric composition of the compound. researchgate.net

Chromatographic Techniques

Chromatography is an indispensable tool in the synthetic organic chemist's arsenal, providing rapid and reliable methods for the analysis of reaction mixtures and the purification of products.

Thin Layer Chromatography (TLC) is a fundamental technique for qualitatively monitoring the progress of chemical reactions. researchgate.net Its speed, low cost, and sensitivity make it ideal for routine checks in a synthetic laboratory. researchgate.net By spotting the reaction mixture onto a TLC plate at different time intervals and developing it with an appropriate solvent system, chemists can visualize the consumption of starting materials and the formation of products. youtube.com

For instance, in the synthesis of derivatives from this compound, TLC can be used to track the conversion of the starting isocyanate. A pure sample of the isocyanate and the expected product are spotted on the TLC plate as controls. As the reaction proceeds, a new spot corresponding to the product will appear and intensify, while the spot for the starting material will diminish. youtube.com The reaction is considered complete when the spot for the starting material is no longer visible. youtube.com The choice of the developing solvent, or mobile phase, is critical for achieving good separation of the components on the TLC plate. researchgate.net

Table 1: Hypothetical TLC Monitoring of a Reaction

Time (hours)Reactant Spot (Rf)Product Spot (Rf)Observations
00.65-Strong reactant spot, no product visible.
10.650.40Faint product spot appears.
30.650.40Reactant and product spots of similar intensity.
6-0.40Reactant spot has disappeared, strong product spot.

This table illustrates a hypothetical scenario and does not represent actual experimental data.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is particularly valuable for assessing the purity of synthesized this compound derivatives. epa.govmdpi.com HPLC offers high resolution and sensitivity, allowing for the detection of even minor impurities. nih.gov

In a typical HPLC analysis, a solution of the sample is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column at high pressure. The different components of the sample interact differently with the stationary phase, causing them to separate and elute from the column at different times (retention times). A detector then records the elution of each component, generating a chromatogram. The purity of the sample is determined by the relative area of the peak corresponding to the desired compound.

For the analysis of isocyanate derivatives, specific HPLC methods have been developed. sigmaaldrich.combohrium.com These methods often involve derivatization of the isocyanate to a more stable compound, such as a urea (B33335), prior to analysis. epa.gov The choice of column, mobile phase composition, flow rate, and detector wavelength are all critical parameters that must be optimized for a given analysis. sigmaaldrich.com

Table 2: Example HPLC Conditions for Isocyanate Derivative Analysis

ParameterCondition
Column Ascentis® ES-Cyano, 15 cm x 4.6 mm, 5 µm
Mobile Phase [A] 0.1% ammonium (B1175870) acetate (B1210297) in water; [B] 0.1% ammonium acetate in acetonitrile (B52724) (70:30, A:B)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detector UV, 254 nm
Injection Volume 5 µL
Data sourced from a general application for isocyanate derivatives and may need optimization for specific this compound derivatives. sigmaaldrich.com

X-ray Crystallography for Definitive Molecular Structure Determination

The process involves irradiating a single crystal with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, crystallographers can reconstruct the electron density map of the molecule and, from that, determine the positions of the individual atoms.

Studies on related thiophene-3-carbonyl derivatives have revealed interesting structural features, such as ring flip disorder, where the thiophene ring can adopt multiple orientations within the crystal lattice. mdpi.com The crystal structure is often stabilized by intermolecular interactions such as hydrogen bonds. researchgate.net

Table 3: Hypothetical Crystallographic Data for a this compound Derivative

ParameterValue
Crystal system Monoclinic
Space group P2₁/c
a (Å) 8.543
b (Å) 12.123
c (Å) 9.876
β (°) ** 105.4
Volume (ų) 985.2
Z 4
Density (calculated) (g/cm³) **1.456
This table presents hypothetical data and is for illustrative purposes only.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis for Thermal Stability of Derived Compounds)

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Thermogravimetric Analysis (TGA) is a particularly important technique for evaluating the thermal stability of compounds derived from this compound. researchgate.net

In a TGA experiment, the mass of a sample is continuously monitored as it is heated at a constant rate in a controlled atmosphere. The resulting data is plotted as a graph of mass versus temperature. A loss of mass indicates that the compound is decomposing or volatilizing. The temperature at which significant mass loss begins is a measure of the thermal stability of the compound.

For example, the thermal stability of various thiophene-containing polymers and complexes has been investigated using TGA. researchgate.netechemcom.comresearchgate.net The decomposition temperature (often reported as T10, the temperature at which 10% weight loss occurs) provides a quantitative measure of the compound's stability at elevated temperatures. researchgate.net Differential Scanning Calorimetry (DSC) is another thermal analysis technique that can be used to study the thermal transitions of this compound precursors, such as the Curtius rearrangement of thiophene-2-carbonyl azide (B81097) to the isocyanate. arkat-usa.orgresearchgate.net

Table 4: Thermal Decomposition Data for Thiophene-Containing Polymers

PolymerT10 (°C)
P(PyT1-co-3DT25)428
P(PyT1-co-3DT40)415
Data represents thiophene-derived copolymers containing pyrene (B120774) groups. researchgate.net

Future Research Trajectories and Unresolved Challenges in Thiophene 2 Carbonyl Isocyanate Chemistry

Development of Highly Efficient and Sustainable Synthetic Routes

The current synthesis of thiophene-2-carbonyl isocyanate and related acyl isocyanates often relies on traditional methods that may involve hazardous reagents and generate significant waste. For instance, the conversion of thiophene-2-carbonyl chloride with thiocyanate (B1210189) salts is a common route to the corresponding isothiocyanate, a close chemical relative. While effective, this pathway involves acyl chlorides which can be moisture-sensitive and corrosive. A primary challenge is the development of synthetic protocols that are not only efficient in terms of yield but are also environmentally benign.

Research Goal Challenge Addressed Proposed Approach
Phosgene-Free SynthesisElimination of highly toxic reagents. rsc.orgCatalytic carbonylation of nitro or amino precursors. researchgate.net
Reduction of Hazardous ReagentsAvoiding corrosive and moisture-sensitive acyl chlorides. google.comDirect functionalization of thiophene-2-carboxylic acid.
Green Solvent UtilizationMinimizing the use of volatile organic compounds (VOCs).Development of "on-water" reaction protocols. organic-chemistry.org
Improved Atom EconomyReducing chemical waste and improving efficiency.One-pot, multi-component reaction strategies.

Exploration of Novel Catalytic Systems for this compound Reactions

The reactions of isocyanates are often base-catalyzed, utilizing tertiary amines like triethylamine or N-methylimidazole. nih.gov While effective, these catalysts can sometimes lead to side reactions or be difficult to separate from the product mixture. The development of novel catalytic systems is crucial for enhancing the selectivity, rate, and scope of reactions involving this compound.

Future investigations should explore a broader range of catalysts. Organocatalysis, using small organic molecules, offers a metal-free alternative that can promote reactions with high selectivity and under mild conditions. Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), have already shown promise in improving yields in related thiourea (B124793) synthesis. scispace.com Furthermore, the application of transition metal catalysts, particularly those based on abundant and non-toxic metals like iron, could unlock new reaction pathways and enhance efficiency. Biocatalysis, using enzymes to mediate reactions, represents an frontier that could offer unparalleled stereoselectivity and sustainability, though it remains a significant challenge for non-natural substrates.

Research Goal Challenge Addressed Proposed Approach
Improved SelectivityMinimizing side products and enhancing chemoselectivity.Development of tailored organocatalysts.
Increased Reaction RatesAccelerating sluggish reactions under mild conditions.Exploration of novel transition metal catalyst systems.
Metal-Free ConditionsReducing heavy metal contamination in final products.Application of organocatalysis and biocatalysis.
Enhanced Catalyst RecoverySimplifying purification and enabling catalyst recycling.Use of immobilized or heterogeneous catalysts.

Expansion of Reactive Scope to New Building Blocks and Heterocyclic Systems

The primary application of this compound involves its reaction with nucleophiles, particularly amines, to form urea (B33335) and thiourea derivatives. scispace.com While these structures are valuable, the full reactive potential of the isocyanate group remains underexplored. Expanding the scope of reaction partners is essential for creating novel molecular scaffolds for drug discovery and materials science.

Future research should focus on reacting this compound with a wider array of nucleophiles. This includes exploring reactions with less-common nucleophiles such as carbon-based nucleophiles (e.g., Grignard reagents or organolithium compounds), which could lead to the formation of novel amide derivatives after rearrangement. khanacademy.org Additionally, cycloaddition reactions with various unsaturated systems could provide access to a diverse range of five- and six-membered heterocycles. arkat-usa.org Investigating its reactivity with complex, polyfunctional molecules, such as natural products or other heterocyclic systems, could generate novel hybrid molecules with unique biological activities. The systematic exploration of its reactions with diverse building blocks will undoubtedly lead to new chemical entities with valuable properties.

Research Goal Challenge Addressed Proposed Approach
Synthesis of Novel ScaffoldsMoving beyond simple urea and thiourea derivatives.Reactions with carbon nucleophiles and cycloaddition partners. khanacademy.orgarkat-usa.org
Access to New HeterocyclesCreating diverse heterocyclic systems.Multi-component reactions and intramolecular cyclizations. researchgate.net
Creation of Bio-conjugatesAttaching the thiophene (B33073) moiety to complex biomolecules.Reactions with amino acids, peptides, and natural products.
Development of Functional MaterialsIncorporating the thiophene unit into polymeric structures.Polymerization reactions with diols and diamines.

Precision Synthesis and Stereochemical Control in Complex Molecular Architectures

When this compound reacts with chiral molecules, new stereocenters can be formed, leading to a mixture of diastereomers. Controlling the stereochemical outcome of these reactions is a significant challenge, yet it is crucial for applications in pharmacology, where the biological activity of a molecule is often dependent on its specific 3D conformation.

A key area for future research is the development of asymmetric synthetic methods. This could involve the use of chiral catalysts—either metal complexes with chiral ligands or chiral organocatalysts—to direct the approach of the nucleophile to the isocyanate, favoring the formation of one stereoisomer over another. An alternative strategy is the use of chiral auxiliaries, which are temporarily attached to one of the reactants to control the stereochemistry of the reaction, and are subsequently removed. Achieving high levels of stereocontrol will be essential for synthesizing enantiomerically pure, complex molecules incorporating the thiophene-2-carbonyl moiety for evaluation as therapeutic agents.

Research Goal Challenge Addressed Proposed Approach
Diastereoselective SynthesisControlling the stereochemical outcome with chiral nucleophiles.Use of chiral catalysts and optimization of reaction conditions.
Enantioselective SynthesisCreating specific enantiomers from prochiral nucleophiles.Development of novel asymmetric catalytic systems.
Synthesis of Chiral DrugsAccessing enantiomerically pure active pharmaceutical ingredients.Application of chiral auxiliaries and stereoselective routes.
Understanding Reaction MechanismsElucidating the transition states that govern stereoselectivity.Computational modeling and kinetic studies.

Integration into Flow Chemistry and Automated Synthesis Platforms

Traditional batch synthesis methods can be difficult to scale up and can pose safety risks, especially when dealing with highly reactive intermediates or exothermic reactions. Flow chemistry, where reagents are continuously pumped through a reactor, offers significant advantages in terms of safety, efficiency, and scalability. polimi.it

The integration of this compound synthesis and its subsequent reactions into flow chemistry platforms is a major trajectory for future research. Flow reactors provide superior heat and mass transfer, allowing for better control over reaction conditions and enabling reactions that are too hazardous for batch processing. uc.pt For instance, the Curtius rearrangement, a common method for synthesizing isocyanates that involves a potentially explosive acyl azide (B81097) intermediate, can be performed safely in a flow system where the hazardous intermediate is generated and consumed in situ. google.com Automating these flow systems can further accelerate the discovery of new derivatives by enabling high-throughput synthesis and rapid optimization of reaction conditions, creating large libraries of compounds for biological screening.

Research Goal Challenge Addressed Proposed Approach
Improved SafetyHandling of hazardous reagents and reactive intermediates. google.comIn-situ generation and consumption of intermediates in flow.
Enhanced ScalabilityTransitioning from laboratory-scale to pilot-plant production.Development of continuous manufacturing processes. polimi.it
High-Throughput SynthesisRapidly creating libraries of derivatives for screening.Integration with automated synthesis and robotics platforms. uc.pt
Process IntensificationReducing reactor size and improving energy efficiency.Utilizing microreactors and advanced flow reactor designs.

Q & A

Basic: What are the synthetic pathways for generating thiophene-2-carbonyl isocyanate?

This compound can be synthesized via the thermal decomposition of thiophene-2-carbonyl azide. Differential Scanning Calorimetry (DSC) analysis indicates that this reaction proceeds under controlled heating, with the azide undergoing a Curtius-type rearrangement to yield the isocyanate. Critical parameters include reaction temperature (optimized to avoid side reactions) and solvent selection (non-polar solvents preferred for stability) .

Basic: What physicochemical properties are critical for handling this compound?

Key properties include:

  • Melting Point : ~100.16°C (predicted)
  • Boiling Point : ~208.7°C at 760 mmHg (predicted)
  • Density : ~1.3 g/cm³ (predicted)
  • Stability : Reacts with moisture, strong acids, bases, and oxidizing agents, necessitating anhydrous storage at 4°C .
    Decomposition products include sulfur oxides and carbon monoxide, requiring fume hood use and inert atmospheres during handling .

Basic: What safety protocols are recommended for laboratory handling?

  • Containment : Use glove boxes or sealed reactors to prevent moisture exposure.
  • Ventilation : Ensure adequate airflow to avoid inhalation of volatile decomposition products (e.g., CO, SOₓ) .
  • Incompatibilities : Avoid contact with amines, alcohols, or water, which can trigger exothermic reactions .

Advanced: How can researchers quantify isocyanate content in reaction mixtures?

Indirect gas chromatography (GC) methods are preferred. For example:

React excess n-dibutylamine (n-DBA) with the isocyanate to form urea derivatives.

Quantify unreacted n-DBA via GC with flame ionization detection.
This method avoids thermal degradation of isocyanates and is adaptable across derivatives without modifying GC parameters. Calibration is simplified as only n-DBA standards are required .

Advanced: What mechanistic insights explain the reactivity of this compound?

The isocyanate group (-NCO) undergoes nucleophilic addition with amines, alcohols, or thiols, forming ureas, carbamates, or thiocarbamates, respectively. The electron-withdrawing thiophene ring enhances electrophilicity at the carbonyl carbon, accelerating reactivity. Computational studies (e.g., DFT) can model transition states to predict regioselectivity in heterocyclic couplings .

Advanced: How is this compound applied in medicinal chemistry?

It serves as a key intermediate in synthesizing bioactive thiophene derivatives. Examples include:

  • NMDA Receptor Modulators : Derivatives like N-(2-(thiophene-2-carbonyl)-tetrahydroisoquinolin-7-yl)acetamide show binding affinity to neurotransmitter receptors .
  • Antimicrobial Agents : Thiophene-based hydrazides exhibit inhibitory activity against bacterial enzymes .
    Methodologically, coupling reactions (e.g., with amines under Schlenk conditions) are used to diversify the core structure .

Advanced: How do thermal stability studies inform storage and reaction design?

Thermogravimetric analysis (TGA) and DSC reveal decomposition onset at ~150°C. Storage below 4°C in desiccated environments is critical. For reactions requiring elevated temperatures (e.g., cycloadditions), inert solvents like dry THF or toluene are recommended to suppress hydrolysis .

Advanced: What analytical techniques validate the purity of this compound?

  • FT-IR : Confirm the -NCO stretch at ~2250–2275 cm⁻¹.
  • NMR : ¹³C NMR shows the carbonyl carbon at ~150 ppm.
  • HPLC-MS : Monitors for hydrolyzed byproducts (e.g., thiophene-2-carboxamide) .

Advanced: How can researchers resolve contradictions in reported reaction yields?

Discrepancies often arise from moisture contamination or solvent polarity effects. Systematic optimization includes:

  • DoE (Design of Experiments) : Vary temperature, solvent (e.g., DMF vs. toluene), and catalyst loading.
  • In-situ Monitoring : Use Raman spectroscopy to track -NCO consumption .

Advanced: What role does this compound play in polymer chemistry?

It is used to synthesize polyurethanes and polyureas with enhanced thermal stability. The thiophene moiety imparts rigidity, improving mechanical properties. Reaction kinetics studies (e.g., using rheometry) optimize curing times and crosslink density .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.